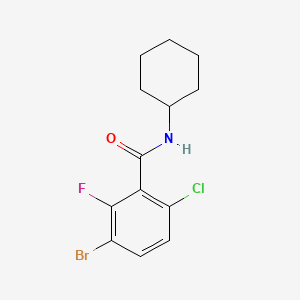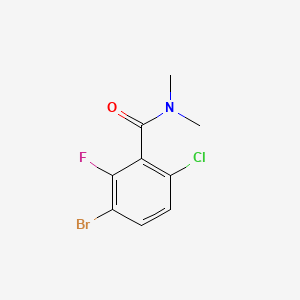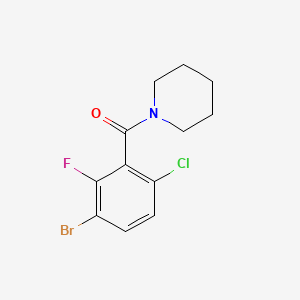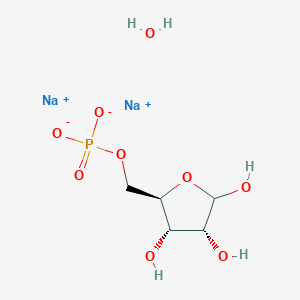
Yttrium aluminum oxide; 99.9% (REO)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium aluminum oxide is a composite material that has been the focus of various studies . It is used in ceramics, glass, and optics due to its thermal stability and insolubility . The material is often synthesized using Y2O3 nanoparticles as reinforcement .
Synthesis Analysis
The synthesis of yttrium aluminum oxide involves microwave hybrid sintering using Y2O3 nanoparticles as reinforcement at various weight percentages . Simultaneous thermal analysis (STA) and X-ray photoelectric spectroscopy (XPS) are used to investigate the chemical interaction between Al and Y2O3 . Another method involves a molecular single-source precursor approach employing a newly designed nitro functionalized malonato complex of yttrium .
Molecular Structure Analysis
The molecular structure of yttrium aluminum oxide is analyzed using X-ray diffraction (XRD) and energy dispersive spectroscopy (EDX) analysis . The material properties reveal that intermetallic Al3Y and Al2O3 are generated during the synthesis process .
Chemical Reactions Analysis
The chemical interaction between Al and Y2O3 during the synthesis process leads to the formation of intermetallic Al3Y and Al2O3 . The etch rate of the aluminum oxide decreases abruptly with the addition of yttrium oxide .
Physical And Chemical Properties Analysis
Yttrium aluminum oxide has a well-consolidated microstructure and improved mechanical characteristics . With the addition of 5 wt% Y2O3, the microhardness of the composite material is enhanced by 1.62 times . Furthermore, with 5 wt% Y2O3, the produced composite’s nano hardness and elastic modulus augmented by 2.43 and 1.8 times, respectively .
Applications De Recherche Scientifique
Fluorescent Lamps and Superconductors : Yttrium oxide, a component of YAG, is used in fluorescent lamps, electrodes, electronic filters, lasers, superconductors, and as an additive in titanium-aluminium materials to enhance their properties. Recovery of yttrium oxide from secondary sources like red mud and coatings from the ceramic industry is crucial for sustainable production (Stopić, Kallabis, & Friedrich, 2018).
Host for Lasers and Phosphors : Yttrium–aluminum oxides, specifically YAG, are widely used as hosts for lasers and phosphors due to their stable physical and chemical properties. The nonhydrolytic sol-gel synthesis of YAG shows potential for efficient production of YAG phase (Nassar et al., 2007).
Microwave Synthesis for Lasers and Phosphors : Another method for fabricating YAG is through microwave synthesis, which offers an alternative to traditional high-temperature methods. This process results in efficient production of the YAG phase suitable for use in lasers and phosphors (Pereira et al., 2007).
Heat-Conducting Materials : Yttrium oxide is used in creating high-diathermic ceramics from industrial powders of aluminum nitride and yttrium oxide, producing ceramics with significant heat conductivity (Mitina et al., 2012).
High Temperature Oxidation Behavior : The addition of yttrium improves the high-temperature cyclic oxidation resistance of Ni-Al-Mo-B alloy by promoting selective oxidation of aluminum and decreasing the proportion of NiO region in the surface oxide scale (Xiao & Han, 2001).
Nanocomposites and Mechanical Properties : Al–Y2O3 nanocomposites, synthesized via mechanical alloying and microwave-assisted sintering, exhibit increased density, reduced porosity, and enhanced mechanical properties with the addition of yttrium oxide (Mattli et al., 2019).
Electronics and Semiconductors : Yttrium-oxide-based n-channel metal–oxide–semiconductor field-effect transistors (MOSFETs) with aluminum gates demonstrate high effective mobilities, indicating potential applications in semiconductor technology (Ragnarsson et al., 2001).
Orientations Futures
The future directions of yttrium aluminum oxide research could involve further exploration of its potential applications in various fields. For instance, alloying rare earth elements into aluminum nitride (AlN) thin films to increase the piezoelectric response has gained a lot of attention in the past few years . Researchers have also theoretically explored yttrium alloying as a feasible and economical alternative to scandium .
Propriétés
IUPAC Name |
oxo(oxoalumanyloxy)alumane;oxo(oxoalumanyloxy)yttrium;oxo(oxoyttriooxy)yttrium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Al.12O.3Y |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMSSWCUCPDVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Y]=O.O=[Y]O[Y]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5O12Y3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium aluminum oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)







![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)



